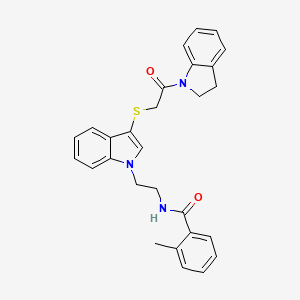
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide" is a complex molecule that appears to be related to a family of compounds with potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar indole-based structures that have been synthesized and evaluated for various biological activities, including anticancer and migraine therapy potential.
Synthesis Analysis
The synthesis of indole-based compounds often involves multi-step reactions, including condensation, chlorination, and functionalization of various starting materials. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . Similarly, the synthesis of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs was performed under microwave irradiation and conventional heating methods, indicating the versatility of synthesis approaches for such compounds .
Molecular Structure Analysis
The molecular structure of indole-based compounds is characterized by the presence of the indole moiety, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The molecular structure is often confirmed by spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a related compound was determined to belong to the tetragonal system with specific geometric bond lengths and angles, which were compared with DFT calculations .
Chemical Reactions Analysis
Indole-based compounds can undergo various chemical reactions, including functionalization and interaction with biological targets. The reactivity of such compounds is influenced by the presence of functional groups that can participate in binding or transformation processes. For instance, the title compound in paper possesses an N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-based compounds, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT and are important for understanding the reactivity and interaction with biological targets. The molecular electrostatic potential (MEP) surface map provides insights into the distribution of electronic charge, which is relevant for the interaction with other molecules . Additionally, the cytotoxicity against various cancer cell lines is a critical chemical property that determines the potential of these compounds as anticancer agents .
Aplicaciones Científicas De Investigación
Potential Antitubercular Agent:
- A related compound, "N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide," was investigated for its potential as an antitubercular agent. It was docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into its inhibitory action (Purushotham & Poojary, 2018).
Antiallergic Properties:
- Another study explored "N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides" for their antiallergic properties. This research involved the synthesis of related compounds and their evaluation as novel antiallergic agents (Menciu et al., 1999).
Antioxidant and Neuroprotective Effects:
- A study focused on the synthesis of compounds related to "N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)" and their roles as antioxidants and Nrf2 activators. These compounds showed potent antioxidant capacity and neuroprotective effects against cell death induced by H2O2 in SH-SY5Y cells (Pachón-Angona et al., 2019).
Anti-Inflammatory and Analgesic Properties:
- Research on "2-(5-(5-(substituted phenyl)-2-oxo-ethylthio)-1,3,4-oxadiazole-2-yl)-2-phenyl-1H-indol-1-yl)-2-oxoethyl nitrate" derivatives revealed significant anti-inflammatory and analgesic properties without gastrointestinal toxicities, showing promise as NSAID alternatives (Bhandari et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide, are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in neuroprotection and battling ischemic stroke .
Mode of Action
The compound interacts with its targets, the NMDA-GluN2B receptors, exerting neuroprotective effects comparable to ifenprodil . It binds to these receptors, potentially modulating their activity .
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and ischemic stroke . It has shown significant protective effects against H2O2-induced death of RAW 264.7 cells . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, the compound significantly elevated the cell survival rate .
Pharmacokinetics
The compound’s significant neuroprotective effects suggest it may have favorable bioavailability .
Result of Action
The compound’s action results in significant neuroprotective effects. It has shown protective effects against H2O2-induced death of RAW 264.7 cells . In OGD/R-induced neuronal damage, the compound significantly elevated the cell survival rate . It also dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Safety and Hazards
Direcciones Futuras
The future research directions for indolin-2-one derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . They could also be used for the development of photo-rewritable data storage and ultrahigh-resolution bioimaging .
Propiedades
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-20-8-2-4-10-22(20)28(33)29-15-17-30-18-26(23-11-5-7-13-25(23)30)34-19-27(32)31-16-14-21-9-3-6-12-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUFXDUTUSITNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

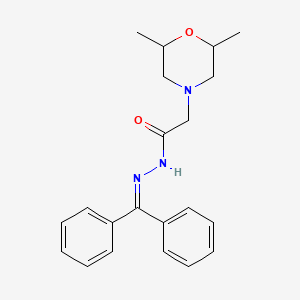
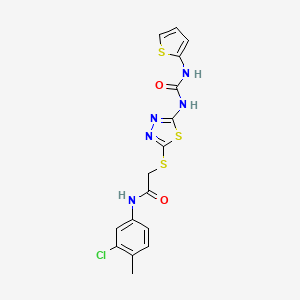

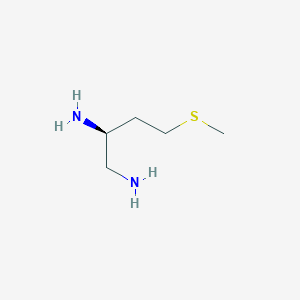
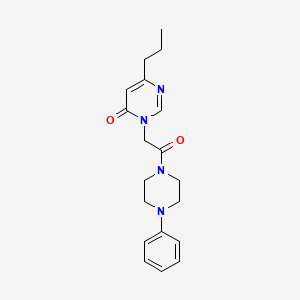
![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)
![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)
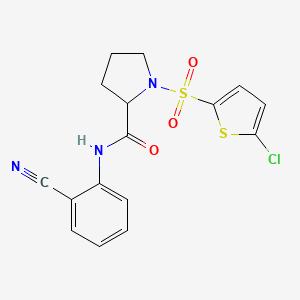


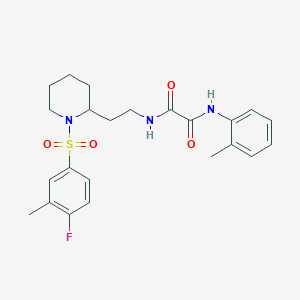
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)